![molecular formula C21H41NO3 B14300993 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one CAS No. 113941-32-5](/img/structure/B14300993.png)
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one is a synthetic organic compound that belongs to the class of azepanones. It is characterized by a seven-membered lactam ring with a dodecyloxy and hydroxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one typically involves the reaction of azepan-2-one with 3-(dodecyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)
Major Products:
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various alkyl or aryl derivatives
Scientific Research Applications
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chemical penetration enhancer in transdermal drug delivery systems.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one involves its interaction with biological membranes, enhancing the permeability of drugs through the skin. The compound’s lipophilic dodecyloxy group and hydrophilic hydroxypropyl group facilitate its incorporation into lipid bilayers, disrupting the membrane structure and increasing drug penetration.
Comparison with Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a chemical penetration enhancer.
Caprolactam (Azepan-2-one): Used primarily in the production of Nylon 6.
Properties
CAS No. |
113941-32-5 |
|---|---|
Molecular Formula |
C21H41NO3 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-(3-dodecoxy-2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-25-19-20(23)18-22-16-13-11-12-15-21(22)24/h20,23H,2-19H2,1H3 |
InChI Key |
FYRYVUHDMSURJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(CN1CCCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)

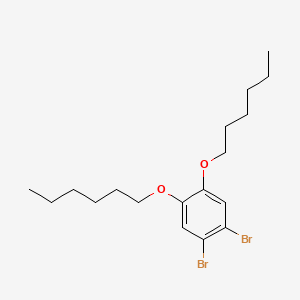
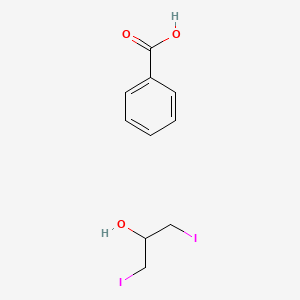
![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
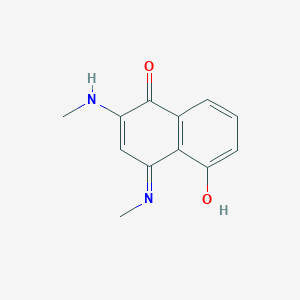

![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
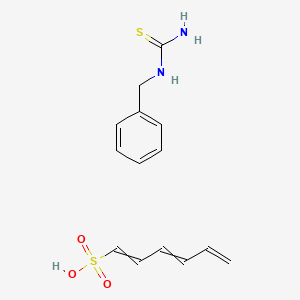

![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
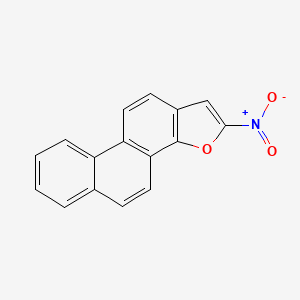

![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
